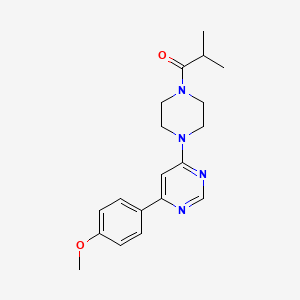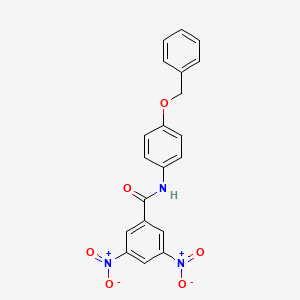
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide” is a chemical compound with the linear formula C14H11N3O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide” is characterized by its linear formula C14H11N3O6 . Unfortunately, no further details about its molecular structure were found in the search results.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on similar compounds, such as dinitro-N-phenyl benzamides, highlights their utility in molecular structure analysis. For instance, the unexpected molecular structure of certain derivatives was elucidated through laboratory powder diffraction data, emphasizing the role of these compounds in advancing crystallography and structural chemistry (Chernyshev et al., 2002).
Synthesis and Characterization of Novel Derivatives
The synthesis and structural characterization of novel methoxyamino derivatives of dinitrobenzoic acid demonstrate these compounds' diverse acid-base and redox behaviors. Such research underscores the chemical versatility and potential for developing new materials with unique electronic and optical properties (Bem et al., 2018).
Electrochromic and Polymeric Materials
Dinitrobenzamide derivatives have been explored for their potential in creating electrochromic materials and novel polyamides. For example, aromatic polyamides containing dinitrophenyl moieties have been synthesized for their electrochromic properties, which could be applied in smart windows and displays (Liou & Chang, 2008).
Anticancer and Antimicrobial Agents
Research into dinitrobenzamide derivatives has also extended into the biomedical field, where certain derivatives have shown promise as anticancer and antimicrobial agents. For example, N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 have been identified for their antitubercular properties, highlighting the potential of these compounds in drug discovery (Li et al., 2018).
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s worth noting that compounds with similar structures have been used as chiral solvating agents (csas) for the spectral resolution of enantiomers via nmr spectroscopy . They associate with analytes via non-covalent interactions to form diastereomeric complexes, resulting in chemical shift differences of the enantiomers .
Result of Action
As a potential CSA, it may influence the spectral properties of other compounds .
Propiedades
IUPAC Name |
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)21-16-6-8-19(9-7-16)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLSICARLUFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-N-(4-phenylmethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
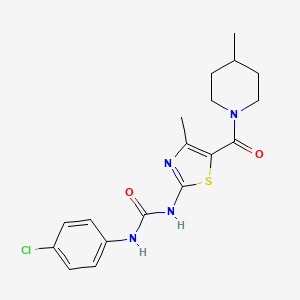
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)
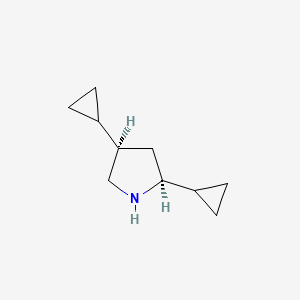
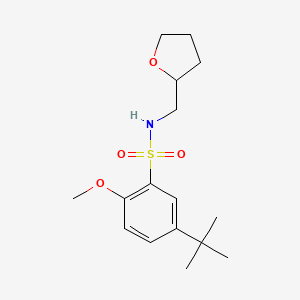
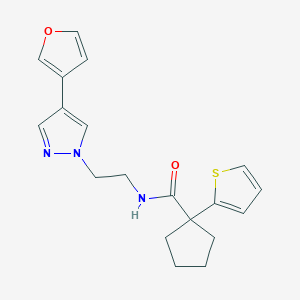
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
